molecular formula C16H28ClN B1587993 Benzyltripropylammonium chloride CAS No. 5197-87-5

Benzyltripropylammonium chloride

Cat. No. B1587993
CAS RN: 5197-87-5
M. Wt: 269.9 g/mol
InChI Key: YTRIOKYQEVFKGU-UHFFFAOYSA-M
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Description

Benzyltripropylammonium chloride (BTPA) is an organic compound used in the synthesis of various substances. It is a quaternary ammonium salt, composed of a benzyl group, three propyl groups, and a chloride ion. BTPA finds applications as a surfactant, catalyst, and reagent in organic synthesis. Additionally, it has been used in biochemical and physiological experiments.



Synthesis Analysis

The synthesis of BTPA involves the reaction of benzyl chloride with tripropylamine. The resulting quaternary ammonium salt is BTPA.



Molecular Structure Analysis

BTPA has the molecular formula C16H28ClN. It consists of a benzyl group attached to three propyl groups and a chloride ion.



Chemical Reactions Analysis

BTPA participates in various chemical reactions, including phase transfer catalysis, solubilization of metal oxides, and formation of deep eutectic solvents (DESs).



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 180°C (decomposition)

  • Appearance : Crystalline solid

  • Storage Condition : Keep at room temperature (RT)

  • Safety Information : BTPA is hygroscopic and may cause skin and eye irritation. Proper protective measures should be taken during handling.


Scientific Research Applications

Application in Physical Chemistry

  • Specific Scientific Field : Physical Chemistry .
  • Summary of the Application : Benzyltripropylammonium chloride is used in the study of the structure and conformational dynamics of bovine serum albumin (BSA) in the presence of deep eutectic solvents (DESs) . DESs are regarded as useful substitutes for both ionic liquids and common organic solvents for storage and applications of biomolecules .
  • Methods of Application or Experimental Procedures : The protein-DES interaction is investigated by exploiting both ensemble-averaged measurements like steady-state and time-resolved fluorescence spectroscopy, circular dichroism (CD) spectroscopy, and single-molecule sensitive techniques based on fluorescence correlation spectroscopy (FCS) .
  • Results or Outcomes : The results obtained from these studies have demonstrated that while a very small quantity of Benzyltripropylammonium chloride completely unfolds the native structure of the protein, it remains in a partially unfolded state even at very high ethaline content . More interestingly, it has been found that at very high concentrations of Benzyltripropylammonium chloride, the unfolded protein undergoes enhanced protein-protein interaction resulting in the aggregation of BSA .

Application in Rheology

  • Specific Scientific Field : Rheology .
  • Summary of the Application : Benzyltripropylammonium chloride is used in the study of the rheology of deep eutectic solvents (DESs) based on an aromatic salt . DESs have become ubiquitous in a variety of industrial and pharmaceutical applications .
  • Methods of Application or Experimental Procedures : The rheology of DESs based on Benzyltripropylammonium chloride with various hydrogen bond donors (HBDs), such as lactic acid, glycerol, ethylene glycol and phenol, has been studied . Steady shear rheological measurements are used in these studies .
  • Results or Outcomes : In steady shear rheological measurements, all DESs show a similar constant viscosity behavior, except the DES of lactic acid that showed shear-thinning over a shear .

Application in Proteomics Research

  • Specific Scientific Field : Proteomics Research .
  • Summary of the Application : Benzyltripropylammonium chloride is used in proteomics research .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures in proteomics research using Benzyltripropylammonium chloride are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained from proteomics research using Benzyltripropylammonium chloride are not detailed in the source .

Application in Transport Phenomena Study

  • Specific Scientific Field : Physical Chemistry .
  • Summary of the Application : Benzyltripropylammonium chloride is used in the study of the microscopic and macroscopic transport phenomena in deep eutectic solvents (DESs) . DESs have become ubiquitous in a variety of industrial and pharmaceutical applications .
  • Methods of Application or Experimental Procedures : The dependence of these properties on the components and composition of the DES is explored, highlighting the role of hydrogen bonding (H-bonding) interactions . Modulation of these interactions by water and other additives, and their subsequent effect on the transport mechanisms, is also discussed .
  • Results or Outcomes : The formation of H-bond networks and clusters in the DES reveals the insufficiency of these models, and establishes an antecedent for dynamic heterogeneity . Even significantly above the glass transition, the microscopic relaxation processes in DESs are rife with temporal and spatial heterogeneity, which causes a substantial decoupling between the viscosity and microscopic diffusion processes .

Application in Surfactant Study

  • Specific Scientific Field : Surfactant Study .
  • Summary of the Application : Benzyltripropylammonium chloride is used as a cationic surfactant to study the interactions with anionic dyes such as indigo carmine (IC) and amaranth (Amr) by conductometric method .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures in surfactant study using Benzyltripropylammonium chloride are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained from surfactant study using Benzyltripropylammonium chloride are not detailed in the source .

Safety And Hazards

BTPA is classified as follows:



  • Skin irritation (Category 2)

  • Eye irritation (Category 2)

  • Specific target organ toxicity (single exposure, Category 3)


Future Directions

Research on BTPA continues, particularly in the field of deep eutectic solvents (DESs). Further investigations into its physicochemical properties, applications, and potential industrial uses are warranted.


Please note that this analysis is based on available information, and further studies may provide additional insights. If you have any specific questions or need more details, feel free to ask! 😊


properties

IUPAC Name

benzyl(tripropyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N.ClH/c1-4-12-17(13-5-2,14-6-3)15-16-10-8-7-9-11-16;/h7-11H,4-6,12-15H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRIOKYQEVFKGU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CCC)(CCC)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40421972
Record name Benzyltripropylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40421972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyltripropylammonium chloride

CAS RN

5197-87-5
Record name Benzyltripropylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40421972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyltripropylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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